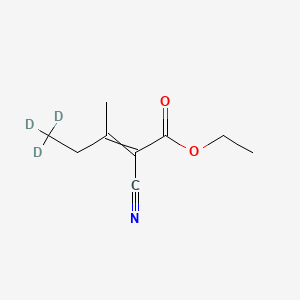

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

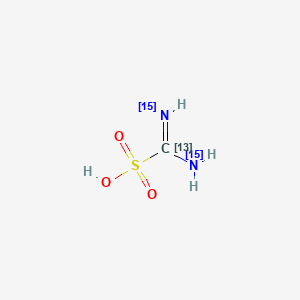

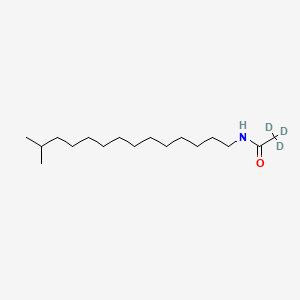

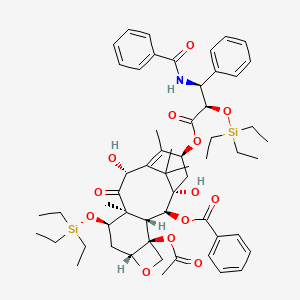

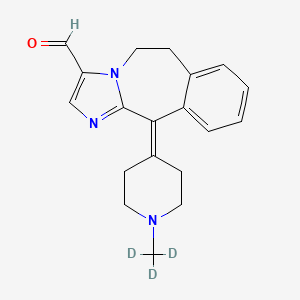

The compound “(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3” is an organic compound with a cyano group (-CN), a methyl group (-CH3), a pentenoic acid ethyl ester group, and three deuterium atoms (D3). The (E/Z) notation indicates that the compound may exist in two isomeric forms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like protodeboronation of boronic esters . This involves a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecular structure of this compound would likely include a five-carbon chain (pentenoic acid) with a cyano group, a methyl group, and an ethyl ester group attached. The exact structure would depend on the locations of these groups on the carbon chain .Aplicaciones Científicas De Investigación

Alkoxycarbonylation of Unsaturated Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic and undecenoic acids or their esters, highlights the application of palladium catalysts to produce ester products efficiently. This process addresses resource saving, waste minimization, and environmental safety, suggesting potential industrial applications for creating advanced chemical products, particularly polymers. The study demonstrates high yields and selectivities to linear structured products under mild conditions, leveraging homogeneous palladium-diphosphine catalysts, which could be pertinent to the application of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 in similar contexts (Sevostyanova & Batashev, 2023).

Biodiesel Production

Bioethanol's use as a sustainable reactant for biodiesel production, instead of methanol, is gaining interest, especially in emerging countries. Bioethanol is less toxic and produced from local, renewable agricultural resources, offering energy independence and sustainability. Although challenges such as purification problems and water content in bioethanol exist, high yields over 90% can be obtained by optimizing reaction parameters. This context provides insights into the potential use of this compound in biodiesel production, considering its ester nature and the relevance of ethyl esters in enhancing biodiesel's sustainability (Brunschwig, Moussavou, & Blin, 2012).

Jasmonic Acid and Its Derivatives

Jasmonic acid (JA) and its derivatives, including its volatile methyl ester (MJ), are lipid-derived compounds exclusively found in the plant kingdom. The synthesis, usage, and biological activities of JA and its derivatives underscore their significance in medicinal chemistry, offering a foundation for future research in drug development. This area presents an opportunity to explore the applications of this compound in the synthesis of similar bioactive ester derivatives with potential pharmaceutical applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Chemical Modification of Xylan

The chemical modification of xylan into biopolymer ethers and esters with specific properties highlights the potential of using this compound for similar modifications. Xylan esters with novel properties can be synthesized, providing applications in drug delivery and as antimicrobial agents. This suggests the use of this compound in the development of new biopolymers with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPLDHMXQALQAT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=C(C#N)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.